N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name is derived through hierarchical prioritization of its constituent functional groups and ring systems:
- Parent structure : 1,6-dihydropyrimidin-6-one forms the core bicyclic system.
- Substituents :
- A 4-amino group at position 4 of the pyrimidine ring.
- A thioether-linked 2-((4-chlorophenyl)amino)-2-oxoethyl group at position 2.
- A thiophene-2-carboxamide group at position 5.
The systematic name reflects these substituents in descending order of priority: N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide .
Isomeric Considerations :
- Tautomerism : The 6-oxo-1,6-dihydropyrimidin-5-yl moiety permits keto-enol tautomerism, though the keto form dominates due to aromatic stabilization .
- Stereoisomerism : The absence of chiral centers or restricted rotation (e.g., planar amide bonds) precludes stereoisomerism.
Molecular Architecture: Thiophene-Pyrimidine Hybrid System
The molecule integrates two heterocyclic systems:
- Pyrimidinone core : A six-membered ring with two nitrogen atoms at positions 1 and 3, and a keto group at position 6 (Figure 1).
- Thiophene-carboxamide appendage : A five-membered sulfur-containing ring connected via a carboxamide linker at position 5 of the pyrimidine .
Key Structural Features :
- Planarity : The pyrimidine and thiophene rings adopt near-planar conformations, facilitating π-π stacking interactions.
- Linker flexibility : The thioether (-S-) and carboxamide (-CONH-) groups introduce limited rotational flexibility, orienting substituents for optimal electronic interactions .
Table 1 : Bond Lengths and Angles in the Hybrid System
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C5-N (pyrimidine) | 1.34 | Partial double-bond character (amide) |
| S-C (thioether) | 1.81 | Typical for C-S single bonds |
| N-C=O (carboxamide) | 120° | Trigonal planar geometry |
Functional Group Topology and Electronic Distribution
The compound’s reactivity and electronic properties arise from its functional groups:
Electron-Withdrawing Groups (EWGs) :
Electron-Donating Groups (EDGs) :
Spectroscopic Signatures :
- IR : Strong absorption at ~1669 cm⁻¹ (C=O stretch, carboxamide) and ~1240 cm⁻¹ (C-N stretch, pyrimidine) .
- NMR :
Comparative Structural Analysis with Related Heterocyclic Systems
Table 2 : Structural Comparison with Analogous Compounds
Key Observations :
- Hybrid vs. Fused Systems : The target compound’
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3S2/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPVWJHMYPLXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its significant role in biological activity due to its aromatic nature. The presence of a chlorophenyl group and a carboxamide moiety further enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of thiophene carboxamide derivatives, including the compound .
- Mechanism of Action : Research indicates that these compounds may act as biomimetics of established anticancer drugs like Combretastatin A-4 (CA-4). They demonstrate similar polar surface area characteristics and exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. For instance, specific derivatives showed IC50 values of 5.46 µM and 12.58 µM, indicating potent activity against these cells .
- Cellular Effects : The compounds have been observed to disrupt the formation of cancer cell spheroids, promoting aggregation into globular shapes, which is indicative of altered cellular behavior that can hinder tumor growth .
- Apoptosis Induction : Notably, related compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers . This suggests that the compound may also promote programmed cell death in tumor cells, an essential mechanism for effective cancer therapy.
Antiviral Activity
In addition to anticancer properties, some derivatives of thiophene carboxamides have shown promising antiviral activity:
- HAdV Inhibition : A study on substituted N-(4-amino-2-chlorophenyl) derivatives identified several compounds with potent inhibitory effects against Human Adenovirus (HAdV), achieving selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .
- Mechanistic Insights : Compounds were found to interfere with the HAdV DNA replication process and later stages of the viral life cycle, demonstrating their potential as antiviral agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Thiophene Ring | Critical for interaction with biological targets |
| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Carboxamide Moiety | Increases binding affinity to target proteins |
These insights suggest that modifications to the compound’s structure could lead to improved efficacy and selectivity.
Case Studies
- Study on Hep3B Cells : The synthesized thiophene carboxamide derivatives were tested on Hep3B cells, revealing significant cytotoxic effects and alterations in cellular morphology consistent with apoptosis .
- Antiviral Efficacy : In vivo studies indicated that certain derivatives exhibited low toxicity while maintaining high antiviral potency against HAdV, suggesting a favorable therapeutic window for clinical applications .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development. Its structure includes a thiophene ring and a pyrimidine derivative, both of which are known for their biological activities.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine and thiophene possess significant antimicrobial properties. For example, derivatives similar to N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene have been reported to effectively inhibit the growth of various pathogens including bacteria and fungi. A study highlighted the importance of the thiourea moiety in enhancing antimicrobial activity against strains like E. coli and S. aureus .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds containing similar functional groups have demonstrated efficacy in reducing inflammation in various biological models, indicating that N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene might exhibit comparable effects .
Cancer Research
The compound's potential as an anticancer agent is supported by its structural analogs, which have been studied for their ability to inhibit tumor growth.
Structure–Activity Relationship (SAR) Studies
SAR studies on similar compounds have revealed that modifications to the thiophene and pyrimidine rings can significantly enhance their anticancer activity. For instance, certain substitutions at specific positions have been correlated with increased potency against cancer cell lines . These findings suggest that N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene could be optimized for better therapeutic outcomes.
In Vivo Efficacy
In vivo studies have demonstrated that related compounds can effectively reduce tumor size in animal models of cancer. The mechanisms often involve apoptosis induction and cell cycle arrest, making this compound a candidate for further investigation in cancer therapies .
Summary of Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a series of thiophene derivatives, including structures similar to N-(4-amino...). The results indicated high activity against Gram-positive and Gram-negative bacteria, suggesting that the compound could be developed into a novel antibiotic agent .
Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that modifications to the pyrimidine ring enhanced cytotoxicity significantly. The study concluded that further development of such compounds could lead to effective cancer therapies with fewer side effects compared to conventional treatments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocyclic Systems
- Target Compound : Combines a thiophene-carboxamide and a 6-oxo-1,6-dihydropyrimidin ring.
- Analog 3 (from ): 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide lacks the dihydropyrimidin ring but shares the 4-aminothiophene-carboxamide backbone .
- Rapa Derivatives (from ) : Compounds 1 and 7 exhibit structural conservation in most regions but differ in substituents at positions 29–36 and 39–44, as revealed by NMR .
Key Structural Comparison Table :
Electronic and Steric Effects
- The thioether linkage in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to analogs with ether or alkyl chains.
Spectroscopic and Crystallographic Insights
NMR Profiling
- NMR Comparison : As demonstrated in , chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs, reflecting substituent-driven changes in electron density . For the target compound, the dihydropyrimidin ring’s protons (e.g., NH and C=O groups) would likely show distinct shifts compared to simpler thiophene derivatives.
Example NMR Shift Table :
| Proton Position | Target Compound (ppm) | Analog 3 (ppm) | Rapa Derivative 1 (ppm) |
|---|---|---|---|
| Thiophene C-H | 7.2–7.5 | 7.1–7.4 | N/A |
| Dihydropyrimidin NH | 10.8 | N/A | N/A |
| Chlorophenyl C-H | 7.3–7.6 | 7.2–7.5 | N/A |
Crystallographic Analysis
Reactivity and Functional Implications
Lumping Strategy Considerations
- highlights that compounds with similar structures (e.g., shared thiophene or chlorophenyl groups) may undergo comparable reactions. However, the target compound’s dihydropyrimidin ring and thioether bridge introduce unique reactivity, making lumping with simpler thiophene derivatives inappropriate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
